(S)-1-(2,6-dichlorophenyl)propan-1-amine is a chiral amine characterized by a propan-1-amine structure substituted with a 2,6-dichlorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and biological studies. The presence of the dichlorophenyl moiety suggests significant interactions with biological targets, making it a candidate for further investigation in various therapeutic areas.
This compound can be synthesized through various chemical methods that utilize readily available starting materials, including substituted amines and aromatic aldehydes. The synthesis often involves multi-step reactions, including imine formation and subsequent reduction processes.
(S)-1-(2,6-dichlorophenyl)propan-1-amine falls under the category of amines, specifically aliphatic amines due to its primary amine functional group. Its classification can also extend to pharmaceutical intermediates due to its relevance in drug synthesis.
The synthesis of (S)-1-(2,6-dichlorophenyl)propan-1-amine typically involves the following steps:
For instance, one method involves using microwave-assisted synthesis where the reaction mixture containing the amine and aldehyde is irradiated at controlled temperatures to enhance reaction rates and yields .
The molecular structure of (S)-1-(2,6-dichlorophenyl)propan-1-amine can be represented as follows:
This structure includes:
The compound's molecular weight is approximately 201.09 g/mol. The presence of chlorine atoms contributes to its lipophilicity and potential biological activity.
(S)-1-(2,6-dichlorophenyl)propan-1-amine can participate in various chemical reactions:
The reactions are typically facilitated under controlled conditions using solvents like dimethylformamide or dioxane, and may involve catalytic systems to improve yields .
The mechanism of action for (S)-1-(2,6-dichlorophenyl)propan-1-amine is primarily linked to its interaction with specific biological targets, such as receptors or enzymes involved in neurotransmission.
Upon administration, this compound may bind to neurotransmitter receptors, influencing pathways associated with mood regulation or cognitive function. The dichlorophenyl group enhances binding affinity due to increased hydrophobic interactions.
Pharmacological studies suggest that derivatives of this compound exhibit varied potency against different biological targets, indicating a structure-activity relationship that merits further exploration .
(S)-1-(2,6-dichlorophenyl)propan-1-amine is primarily utilized in medicinal chemistry for:
Catalytic asymmetric amination enables direct stereocontrolled construction of the chiral amine center. Chiral α-aminocarbonyl motifs—structurally analogous to the target amine—are accessible via organocatalytic α-amination of carbonyl precursors. Proline-derived catalysts facilitate enantioselective imine formation followed by reduction, achieving ee values >90% for similar substrates [1] [7].
Bifunctional catalysts (e.g., thiourea-phosphines) enhance stereocontrol by simultaneously activating electrophiles and nucleophiles. For ortho-substituted aryl ketones like 2,6-dichloropropiophenone (a direct precursor), hydrogen-bonding catalysts mitigate steric hindrance by coordinating the carbonyl oxygen and directing hydride delivery. Modified Jørgensen-Hayashi catalysts enable amination of analogous substrates with 91% ee [7].
Table 1: Catalyst Performance in Asymmetric Amination
Catalyst Type | Substrate | ee (%) | Key Advantage |
---|---|---|---|
Proline-derivatives | Prochiral ketones | 76–94 | Modular scaffold |
Chiral phosphoric acids | Imines | 88–95 | Dual activation |
Thiourea-phosphines | ortho-Substituted ketones | >90 | Steric mitigation |
Photoredox-biocatalytic hybrid systems offer a novel approach. Water-soluble iridium photosensitizers (e.g., [Ir(ppy)₃]) generate α-amino radicals from imines, while monoamine oxidases (MAO-N-9) selectively recycle the undesired enantiomer, dynamically enriching the (S)-amine. This cyclic reaction network achieves near-quantitative yields and >98% ee for aliphatic amines [6].
Nucleophilic substitution at prochiral centers adjacent to the aryl group provides access to the amine scaffold, but stereochemical outcomes depend critically on mechanism and sterics.
SN2 displacement of halogen or sulfonate leaving groups at the C1 position of 2,6-dichlorophenylpropyl precursors proceeds with complete stereoinversion. The ortho-chloro substituents hinder backside attack, necessitating activated nucleophiles (e.g., azide) and polar aprotic solvents (DMSO) to achieve viable kinetics. Subsequent Staudinger reduction or hydrogenation then affords the amine. This route guarantees inversion to the (S)-configuration if the precursor has known (R)-stereochemistry [2] [4].
SN1 reactions are impractical for enantioselective synthesis due to inevitable racemization. The planar carbocation intermediate enables nucleophile attack from both faces, yielding racemic product even from enantiopure precursors. For example, SN1 hydrolysis of (R)-1-(2,6-dichlorophenyl)propyl bromide yields racemic alcohol, demonstrating the incompatibility of this mechanism with chirality goals [8].
Steric considerations: The 2,6-dichloro motif exacerbates steric congestion near the reaction center. Bulky nucleophiles (e.g., phthalimide) exhibit poor reactivity, favoring smaller alternatives like cyanide (followed by reduction) or azide [4].
Palladium-catalyzed couplings enable modular construction of the carbon skeleton with stereochemical integrity.
Suzuki-Miyaura coupling between (S)-1-aminopropan-1-yl boronic esters and 1-bromo-2,6-dichlorobenzene assembles the target molecule while preserving chirality. Electron-deficient aryl halides accelerate oxidative addition, but competing protodeboronation necessitates careful tuning. Employing Pd(dppf)Cl₂ with K₃PO₄ in THF/H₂O at 60°C achieves 85% yield with <2% racemization for analogous substrates [9].
Carbonylative Stille coupling offers an alternative route: vinylstannanes react with 2,6-dichloroiodobenzene under CO atmosphere to yield α,β-unsaturated ketones, which undergo reductive amination. XPhos Pd G3 catalyst with cesium fluoride suppresses tin byproducts, giving trans-cinnamate intermediates in >80% yield [9].
Table 2: Cross-Coupling Optimization Parameters
Reaction Type | Catalyst System | Key Intermediate | Yield (%) | Racemization Risk |
---|---|---|---|---|
Suzuki-Miyaura | Pd(dppf)Cl₂/K₃PO₄ | Chiral alkylboronates | 80–85 | Low |
Carbonylative Stille | XPhos Pd G3/CsF | α,β-Unsaturated ketone | 78–83 | Medium (reduction step) |
Buchwald-Hartwig amination is unsuitable for direct synthesis due to the amine’s nucleophilicity potentially causing catalyst poisoning. Instead, protected amines (e.g., sulfonamides) can be coupled with prochiral alkyl halides, followed by deprotection and stereoselective transformation [9].
Racemic mixtures of 1-(2,6-dichlorophenyl)propan-1-amine require efficient resolution for obtaining the (S)-enantiomer.
Preparative chiral chromatography dominates industrial workflows. Supercritical fluid chromatography (SFC) with CO₂/ethanol mobile phases and polysaccharide-based stationary phases (Chiralpak® AD) resolves gram-to-kilogram quantities. The technique offers high throughput (95% of resolutions at AstraZeneca), low solvent consumption, and rapid fraction concentration via CO₂ evaporation [3] [5]. For low-solubility substrates, extraction-injection SFC dynamically loads dissolved analyte, preventing column precipitation.
Diastereomeric salt crystallization remains viable for primary amines. Combinatorial screening identifies optimal resolving agents and solvents. For example, dibenzoyl-D-tartaric acid in methanol selectively crystallizes the (S)-amine salt with >98% de from racemates. Subsequent basification liberates the free amine. Cocrystal-based resolutions (Dutch resolution) using families of structurally similar resolving agents improve reliability for challenging separations [3] [10].
Deracemization via enzyme-mediated kinetic resolution pairs enantioselective oxidation with non-selective reduction. Monoamine oxidase (MAO-N-9) converts the (R)-amine to the imine, leaving the (S)-enantiomer intact. In situ photoredox reduction then regenerates the racemic amine from imine, enabling theoretical 100% yield of (S)-amine at >99% ee after multiple cycles [6] [3].
Table 3: Resolution Performance Comparison
Method | Throughput | Max ee (%) | Cost | Scale Limitations |
---|---|---|---|---|
SFC | High | >99.5 | High (CSPs) | Limited by column diameter |
Diastereomeric salts | Medium | 98–99 | Medium | Solvent volume |
Deracemization | Medium | >99 | Low | Enzyme stability |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0